molecular formula C9H16N4O B11738439 5-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide

5-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11738439
M. Wt: 196.25 g/mol
InChI Key: LUICLUWMJSIKTN-UHFFFAOYSA-N
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Description

5-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide is a high-purity organic compound intended for research and development purposes. The 5-aminopyrazole scaffold is recognized in medicinal chemistry as a versatile building block for the synthesis of various biologically active molecules . Researchers value this core structure for its potential in creating novel compounds, particularly in the areas of oncology and inflammation, where similar aminopyrazole derivatives have shown promise as kinase inhibitors . This product is provided for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human use. Ensure you thoroughly understand the material safety data sheet (MSDS) and adhere to all laboratory safety protocols before handling.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

5-amino-N,1-diethyl-N-methylpyrazole-4-carboxamide

InChI

InChI=1S/C9H16N4O/c1-4-12(3)9(14)7-6-11-13(5-2)8(7)10/h6H,4-5,10H2,1-3H3

InChI Key

LUICLUWMJSIKTN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)N(C)CC)N

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification.

  • Ethanol/water mixtures are optimal for recrystallization, yielding high-purity products (melting point: 235–238°C).

Catalytic Systems

  • Potassium carbonate outperforms sodium hydride in minimizing side reactions during alkylation.

  • Glacial acetic acid (2–4 drops) accelerates condensation reactions without requiring heavy metal catalysts.

Analytical Validation

  • HPLC : C18 column with UV detection confirms >99% purity.

  • NMR Spectroscopy : ¹H/¹³C spectra verify substituent positions (e.g., ethyl group δ 1.2–1.4 ppm, methyl group δ 3.3 ppm).

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Key Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Cyclocondensation6595ModerateRegioselective core formation
Direct Alkylation7097HighSimplified functionalization
Cyanoacetate Route8299IndustrialHigh crystallinity intermediates

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes continuous flow reactors to maintain consistent temperature and mixing. Automated systems reduce human error, while in-line HPLC monitoring ensures real-time quality control. Key challenges include:

  • Cost optimization : Diethylamine and methyl iodide are cost-intensive reagents.

  • Waste management : Recycling solvents like DMF via distillation improves sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine and chlorine are often employed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 5-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide can be categorized into several key areas:

Medicinal Chemistry

  • Enzyme Inhibition : This compound has shown potential as an enzyme inhibitor. It interacts with specific enzymes, potentially altering their activity. For example, it has been noted for its inhibitory effects on enzymes involved in the biosynthesis of aromatic amino acids, crucial for microbial growth and survival.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant inhibition of cancer cell proliferation. A study demonstrated notable anticancer properties against various cancer cell lines, suggesting its potential as a therapeutic agent.

5-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide exhibits a range of biological activities, including:

Activity Type Description
AnticancerInhibits proliferation in various cancer cell lines
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryModulates inflammatory pathways

Industrial Applications

The compound can also be utilized in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals. Its unique structure allows for modifications that enhance its utility in various chemical processes.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of 5-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide derivatives against lung cancer cell lines (NCI-H520) and gastric cancer cells (SNU-16). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 19 nM to 73 nM, demonstrating the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties revealed that 5-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide exhibited notable activity against Gram-positive and Gram-negative bacteria. This was particularly evident in assays where the compound inhibited the growth of pathogenic strains at concentrations lower than those required for conventional antibiotics.

Synthesis and Structural Variants

The synthesis of 5-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. Variants of this compound have been explored for enhanced biological activities. For example, structural modifications can lead to improved potency against specific targets or reduced toxicity profiles.

Table 2: Comparison of Structural Variants

Compound Name Structural Features Biological Activity
5-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamideBase structure with diethyl groupAnticancer, antimicrobial
5-Amino-N-methyl-1H-pyrazole-4-carboxamideMethyl substitution at different positionEnhanced anti-inflammatory properties
3-(Substituted alkoxy)pyrazole-4-carboxamidesAlkoxy substituentsIncreased herbicidal activity

Mechanism of Action

The mechanism of action of 5-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The presence of the amino and carboxamide groups allows it to form hydrogen bonds with target proteins, leading to conformational changes and inhibition of enzyme function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazole Carboxamide Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Functional Groups Source
5-Amino-N-phenyl-1H-pyrazole-4-carboxamide Phenyl at N1, no alkylation 247 N/A Amino, carboxamide
5-Amino-N-(4-chlorophenyl)-1H-pyrazole-4-carboxamide 4-Cl-phenyl at N1 N/A N/A Amino, carboxamide, Cl
5-Amino-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide Phenylamino at C3, 4-methylphenyl at N1 178 N/A Amino, carboxamide, NH
4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide Ethyl at N1, 3-methoxyphenyl at N4 N/A N/A Amino, carboxamide, OCH3
Target Compound N,1-diethyl, N-methyl at N1 Not reported Not reported Amino, carboxamide, alkyl Synthesized analogs

Key Observations :

  • Substituent Effects: Alkylation (e.g., ethyl/methyl in the target compound) enhances lipophilicity compared to aryl-substituted analogs like 5-amino-N-phenyl derivatives . This may improve membrane permeability in biological systems.
  • Synthetic Yields : Yields for similar compounds range from 62% to 71% in chloro-substituted pyrazole carboxamides, suggesting that alkylation steps (as in the target compound) may require optimized conditions .

Comparison with Heterocyclic Analogues

Table 2: Heterocyclic Derivatives with Carboxamide Functionality
Compound Class Core Structure Key Modifications Biological Activity Source
5-Aminoimidazole-4-carbohydrazonamide Imidazole Aryl hydrazonamide at C4 Antifungal (Candida spp.)
5-Amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide Oxazole N′-substituted hydrazide at C4 Immunosuppressive activity
Target Compound Pyrazole Alkylated carboxamide at C4 Not reported (inferred bioactivity) N/A

Key Observations :

  • Heterocycle Impact: Pyrazole derivatives (e.g., the target compound) exhibit greater thermal stability compared to imidazole analogs, as evidenced by higher melting points in pyrazole-based compounds (e.g., 247°C for 5-amino-N-phenyl-pyrazole-4-carboxamide vs. lower stability in imidazole derivatives) .
  • Bioactivity: Imidazole carbohydrazonamides show antifungal activity via reactive oxygen species (ROS) induction , while oxazole derivatives exhibit immunosuppressive properties . The target compound’s alkylation may position it for similar mechanisms but with altered selectivity.

Challenges for the Target Compound :

  • Dual alkylation (diethyl and methyl groups) may require sequential protection/deprotection steps to avoid steric hindrance during coupling.

Biological Activity

5-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, highlighting its potential applications in medicinal chemistry.

Overview of Biological Activity

The biological activity of 5-amino pyrazole derivatives is primarily attributed to their ability to interact with various biological targets. The compound has been shown to exhibit antimicrobial , anticancer , and anti-inflammatory properties, making it a candidate for further pharmacological exploration.

The primary mechanism of action for 5-amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. This inhibition disrupts ATP production and increases reactive oxygen species (ROS) generation, leading to cellular stress and potential apoptosis in cancer cells .

Key Mechanistic Insights:

  • Target Enzyme : Succinate dehydrogenase (SDH)
  • Biochemical Pathways : Disruption of the tricarboxylic acid (TCA) cycle
  • Cellular Effects : Decreased ATP production and increased ROS levels

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide exhibit potent anticancer activity against various cancer cell lines. For instance, one study reported that a related compound showed IC50 values in the nanomolar range against FGFRs, which are implicated in several cancers .

CompoundTargetIC50 (nM)Cancer Type
10hFGFR146Lung Cancer
10hFGFR241Gastric Cancer
10hFGFR399Gastric Cancer

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown significant antifungal activity, suggesting their potential as new fungicides. The mechanism involves inhibiting key metabolic pathways in pathogens.

Study on Anthelmintic Activity

A phenotypic screening of pyrazole derivatives identified compounds with significant anthelmintic activity against Haemonchus contortus. These compounds inhibited larval development at sub-nanomolar concentrations while displaying selectivity towards the parasite over human cell lines .

Structure-Activity Relationship (SAR)

A comprehensive SAR study revealed that modifications to the pyrazole ring significantly influenced biological activity. For example, introducing different alkyl or aryl groups at specific positions altered the anticancer efficacy and selectivity towards cancer cells versus normal cells .

Q & A

Q. What are the optimal synthetic routes for 5-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of substituted hydrazines with β-ketoesters or acetoacetate derivatives. For example, pyrazole-4-carboxamide derivatives are often synthesized via cyclization of ethyl acetoacetate with substituted hydrazines under reflux in ethanol, followed by alkylation and carboxamide functionalization . Purification is achieved using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients). Purity validation requires HPLC (C18 column, UV detection) and NMR spectroscopy (¹H/¹³C) to confirm absence of byproducts like unreacted intermediates or regioisomers .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl/methyl groups at N1 and N-methyl substituents) and carbonyl resonances (C=O at ~165-170 ppm) .
  • IR Spectroscopy : Confirms carboxamide (C=O stretch at ~1680 cm⁻¹) and amino groups (N-H stretch at ~3300 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
  • X-ray Crystallography : Resolves regiochemistry and hydrogen-bonding networks, critical for confirming substituent positions .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (DMSO, DMF) and moderate in ethanol. Stability tests under pH 2–12 (aqueous buffers, 37°C) reveal hydrolysis susceptibility in acidic/alkaline conditions, requiring storage at 4°C in inert atmospheres. Thermal stability (TGA/DSC analysis) shows decomposition above 200°C .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking (AutoDock/Vina) : Models binding affinity to targets like dihydrofolate reductase (DHFR). For example, pyrazole carboxamides show hydrogen bonding with Asp27 and hydrophobic interactions with Leu4/Leu20 in DHFR .
  • DFT Calculations (Gaussian) : Optimizes geometry and calculates electrostatic potential maps to identify nucleophilic/electrophilic sites for reactivity predictions .
  • MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories, evaluating RMSD and binding free energies (MM-PBSA) .

Q. What experimental strategies address conflicting bioactivity data across studies (e.g., antimicrobial potency)?

  • Methodological Answer :
  • Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing to ensure consistency in bacterial strains (e.g., S. aureus ATCC 25923) and inoculum size .
  • Control Compounds : Compare with known inhibitors (e.g., ciprofloxacin) to calibrate activity thresholds.
  • Structure-Activity Relationship (SAR) : Resolve discrepancies by synthesizing analogs (e.g., varying N-alkyl groups) to isolate substituent effects on activity .

Q. How can researchers design analogs to improve pharmacokinetics (e.g., bioavailability)?

  • Methodological Answer :
  • Substituent Modification : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance solubility. For example, replacing ethyl with polyethylene glycol (PEG) chains improves aqueous solubility .
  • Prodrug Strategies : Mask carboxamide as ester prodrugs (e.g., ethyl ester) for enhanced membrane permeability, with enzymatic hydrolysis in vivo .
  • In Silico ADMET Prediction (SwissADME) : Predicts logP, CYP450 metabolism, and blood-brain barrier penetration to prioritize analogs .

Q. What in vitro assays are suitable for evaluating its biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Enzyme Inhibition (Spectrophotometric Assays) : Measure IC₅₀ against targets like α-glucosidase (PNPG substrate, λ=405 nm) or COX-2 (PGH2 conversion) .
  • Antimicrobial Testing (Microdilution) : Determine MICs in 96-well plates (resazurin viability indicator) .
  • Cytotoxicity (MTT Assay) : Assess selectivity using mammalian cell lines (e.g., HEK293 vs. HeLa) .

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